molecular formula C17H24BNO3 B1340531 Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 1073353-61-3

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1340531
CAS No.: 1073353-61-3
M. Wt: 301.2 g/mol
InChI Key: CLPFNNNIZHMNPT-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features a pyrrolidine ring and a boronic ester group

Mechanism of Action

Target of Action

Similar compounds are often used as intermediates in organic synthesis , suggesting that their targets could be various depending on the specific reactions they are involved in.

Mode of Action

As an organic compound containing a boronic acid pinacol ester group, it may participate in various organic reactions, such as Suzuki-Miyaura cross-coupling reactions .

Biochemical Pathways

The compound may be involved in various biochemical pathways depending on its specific use in organic synthesis . The exact pathways and their downstream effects would depend on the reaction conditions and the other reactants present.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific use in organic synthesis . In general, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts . The compound is typically stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester Intermediate: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester.

    Substitution Reaction: The boronic ester intermediate is then subjected to a substitution reaction with a pyrrolidine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.

    Medicine: Research is ongoing to explore its use in drug discovery and development.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Phenylboronic Acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

    Pinacol Boronic Esters: Common intermediates in organic synthesis.

Uniqueness

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the combination of the pyrrolidine ring and boronic ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(12-14)15(20)19-10-5-6-11-19/h7-9,12H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPFNNNIZHMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584894
Record name (Pyrrolidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-61-3
Record name (Pyrrolidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Pyrrolidine-1-carbonyl)phenyl]boronic acid pinacol ester
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